“3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” is a specialty product for proteomics research . Its molecular formula is
C11H9ClN2OSC_{11}H_{9}ClN_{2}OSC11H9ClN2OS
and its molecular weight is 252.72 .Thiophene derivatives, such as “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is , and it has a molecular weight of approximately 252.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis due to the aromatic properties of the thiophene ring and the functional groups that enhance its reactivity and biological activity .
The products formed from these reactions depend on the specific conditions and reagents used.
Research indicates that 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis. The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology .
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can be achieved through several methods:
These methods allow for the production of the compound with high purity and yield.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications across various fields:
Studies on the interactions of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide with various biological targets have shown promising results. Its binding affinity to vascular endothelial growth factor receptors suggests that it may inhibit angiogenesis. Further research into its pharmacokinetics and toxicity profiles is essential to evaluate its therapeutic potential .
Several compounds share structural similarities with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Amino-4-cyanothiophene | 0.85 | Another aminothiophene derivative with different substituents |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine | 0.80 | Contains a similar chlorophenyl group but different core |
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 0.95 | Methyl ester derivative; potential for increased solubility |
The uniqueness of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics enhance its potential applications in targeted research and therapeutic development .
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